molecular formula C14H15NO2 B11875544 Methyl 2-amino-3-(naphthalen-1-yl)propanoate

Methyl 2-amino-3-(naphthalen-1-yl)propanoate

Cat. No.: B11875544
M. Wt: 229.27 g/mol
InChI Key: OQJPYIXRWGSJOL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(naphthalen-1-yl)propanoate is an organic compound with the molecular formula C14H15NO2 It is a derivative of alanine, where the amino group is substituted with a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate typically involves the esterification of 2-amino-3-(naphthalen-1-yl)propanoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: The compound can be reduced to form naphthyl-substituted amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Methyl 2-amino-3-(naphthalen-1-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

  • Methyl 3-amino-3-(naphthalen-2-yl)propanoate
  • Methyl 2-(naphthalen-1-yloxy)propanoate
  • 2-Amino-3-(naphthalen-1-yl)propanoic acid

Comparison: Methyl 2-amino-3-(naphthalen-1-yl)propanoate is unique due to its specific substitution pattern on the naphthalene ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the amino group can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

methyl 2-amino-3-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJPYIXRWGSJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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